N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide
Description
Properties
CAS No. |
540756-86-3 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)13(17)16-14-15-10(3)11(4)18-14/h5-7H,1-4H3,(H,15,16,17) |
InChI Key |
ARKDCSSFESVNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most direct route involves coupling 3,4-dimethylbenzoyl chloride with 4,5-dimethyl-1,3-thiazol-2-amine. This method, adapted from protocols for analogous thiazolecarboxamides, proceeds via nucleophilic acyl substitution:
Synthesis of 3,4-Dimethylbenzoyl Chloride
Preparation of 4,5-Dimethyl-1,3-thiazol-2-amine
Amide Bond Formation
- 3,4-Dimethylbenzoyl chloride is added dropwise to a solution of 4,5-dimethylthiazol-2-amine in tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours. The product precipitates and is isolated via filtration.
Key Parameters
Coupling Reagent-Assisted Synthesis
Alternative methods employ carbodiimide-based coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt), to activate 3,4-dimethylbenzoic acid for amidation:
Activation of Carboxylic Acid
- 3,4-Dimethylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes.
Amine Addition
- 4,5-Dimethylthiazol-2-amine (1.05 equiv) is added, and the reaction is warmed to room temperature for 24 hours.
Workup
Advantages :
- Avoids handling corrosive acyl chlorides
- Higher functional group tolerance
Disadvantages :
- Requires stoichiometric coupling reagents
- Longer reaction times
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates, while nonpolar solvents (toluene) favor crystalline product formation. Comparative studies from analogous amide syntheses suggest DMF provides optimal yields (80–90%).
Temperature and Stoichiometry
Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation, while room temperature suffices for coupling reagent methods. A 10% excess of amine ensures complete consumption of the activated acid.
Analytical Characterization
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃OS | Calculated |
| Molecular Weight | 289.35 g/mol | Calculated |
| Melting Point | 180–182°C (est.) | Analogous |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride | 70–85 | 95–98 | Rapid reaction, high scalability | Handling corrosive reagents |
| Coupling Reagents | 65–75 | 90–95 | Mild conditions, no acyl chlorides | Costly reagents, longer purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Products may include oxidized derivatives of the thiazole or benzamide rings.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its thiazole and benzamide moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in substituents on the thiazole and benzamide rings, which significantly alter physicochemical properties and biological interactions. Below is a comparative analysis:
Key Observations:
Substituent Effects on Lipophilicity: The dimethyl groups on the target compound increase lipophilicity compared to unsubstituted thiazoles (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- Thiazole derivatives with electron-withdrawing groups (e.g., Cl, OCH₃) often exhibit stronger receptor-binding affinity due to enhanced dipole interactions .
- The target compound’s methyl groups, while less polar, may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Sulfur-Containing Heterocycles :
- Compounds with oxadiazole-thione moieties (e.g., 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) demonstrate distinct metal-chelating properties, useful in designing enzyme inhibitors .
Q & A
Q. What are the recommended synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide?
The synthesis typically involves coupling a substituted benzoyl chloride with 2-amino-4,5-dimethylthiazole. Key steps include:
- Amide bond formation : Refluxing the thiazole amine with 3,4-dimethylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions, often with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Crystallization from ethanol or acetonitrile to isolate the product, monitored by TLC for purity .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to minimize side products .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups on thiazole and benzamide) .
- IR : Verify amide C=O stretch (~1650 cm⁻¹) and absence of unreacted amine .
Q. What in vitro assays are suitable for evaluating its biological activity?
- MTT assay : Measure cytotoxicity in cancer cell lines (e.g., IC50 values), ensuring proper dissolution in DMSO (<0.1% final concentration to avoid solvent toxicity) .
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATP-competitive binding studies) .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only samples .
Q. What are common impurities during synthesis, and how are they addressed?
- Unreacted starting materials : Detectable via TLC (Rf comparison) or HPLC (retention time shifts). Remove via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Hydrolysis byproducts : Prevent by strictly anhydrous conditions during amide coupling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified methyl groups (e.g., halogen or methoxy substitutions) on the benzamide or thiazole rings to assess steric/electronic effects .
- Biological testing : Compare IC50 values across analogs in target assays (e.g., cancer cell lines) to identify critical functional groups .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and correlate with experimental data .
Q. How to resolve contradictions in crystallographic data during structure validation?
- Cross-validation : Compare X-ray data with DFT-calculated bond lengths/angles (e.g., Gaussian software) .
- Data quality metrics : Ensure R factor < 0.05, data-to-parameter ratio > 10, and low mean C–C bond deviation (<0.01 Å) .
- Software refinement : Use SHELXL for disorder modeling and hydrogen placement, and check for Twinning with PLATON .
Q. What strategies mitigate discrepancies in biological assay reproducibility?
- Batch consistency : Validate compound purity (HPLC ≥ 95%) and stability (accelerated degradation studies under light/temperature stress) .
- Cell line authentication : Use STR profiling to confirm cell line identity and minimize genetic drift .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis (e.g., GraphPad Prism) to calculate robust IC50 values .
Q. How can computational models predict metabolic stability?
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., CYP450-mediated oxidation of methyl groups) .
- QSAR parameters : Calculate logP (lipophilicity) and polar surface area to predict membrane permeability and bioavailability .
Q. What advanced techniques validate target engagement in cellular models?
Q. How to address low solubility in aqueous assays?
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug design : Synthesize phosphate or ester derivatives for improved aqueous compatibility, followed by enzymatic activation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
